molecular formula C14H13NO3 B134181 [4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone CAS No. 144824-63-5

[4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone

Cat. No.: B134181
CAS No.: 144824-63-5
M. Wt: 243.26 g/mol
InChI Key: PUHRWTMQUQEIEI-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)phenylmethanone is an organic compound with the molecular formula C14H13NO3. It is characterized by a methoxymethoxy group attached to a phenyl ring, which is further connected to a pyridin-3-yl methanone moiety.

Preparation Methods

The synthesis of 4-(Methoxymethoxy)phenylmethanone typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

4-(Methoxymethoxy)phenylmethanone undergoes various chemical reactions, including:

Scientific Research Applications

4-(Methoxymethoxy)phenylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methoxymethoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(Methoxymethoxy)phenylmethanone can be compared with similar compounds such as:

Properties

IUPAC Name

[4-(methoxymethoxy)phenyl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-18-13-6-4-11(5-7-13)14(16)12-3-2-8-15-9-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHRWTMQUQEIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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